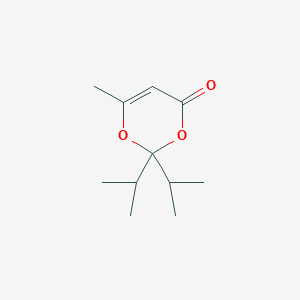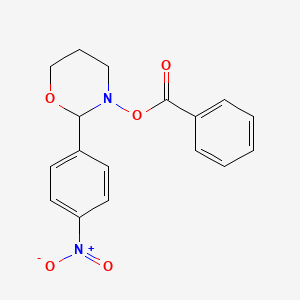![molecular formula C15H15IO4S2 B14385777 1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene CAS No. 89593-84-0](/img/structure/B14385777.png)
1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene is a chemical compound characterized by the presence of an iodopropane group and two sulfonyl groups attached to a dibenzene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 3-iodopropane with a dibenzene derivative under specific conditions. One common method includes the use of a molybdenum-aluminum alloy thin film formed on dehydroxylated alumina, which facilitates the adsorption and subsequent reaction of 1,3-diiodopropane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts and stabilizers, such as copper, can enhance the reaction process and ensure the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The iodopropane group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂) in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the iodopropane group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its reactive iodopropane and sulfonyl groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved may include nucleophilic substitution and redox reactions, depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diiodopropane: A related compound with two iodine atoms, used in similar synthetic applications.
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene: Another isomer with a different iodine position, which may exhibit different reactivity and properties.
Uniqueness
Its combination of iodopropane and sulfonyl groups allows for versatile chemical modifications and interactions, making it valuable in various research fields .
Eigenschaften
CAS-Nummer |
89593-84-0 |
|---|---|
Molekularformel |
C15H15IO4S2 |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-3-iodopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15IO4S2/c16-12-11-15(21(17,18)13-7-3-1-4-8-13)22(19,20)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI-Schlüssel |
KCKDNHDFKWPYOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCI)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
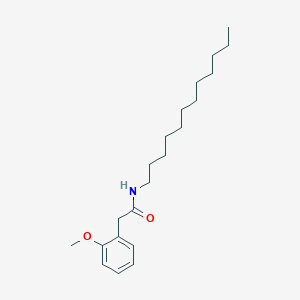
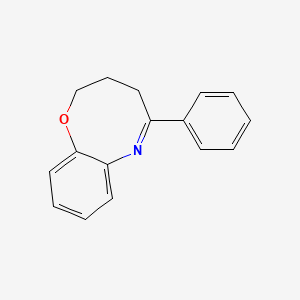
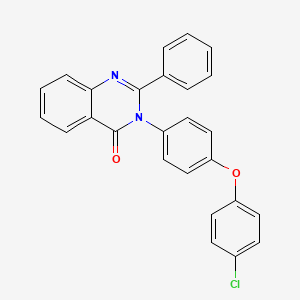
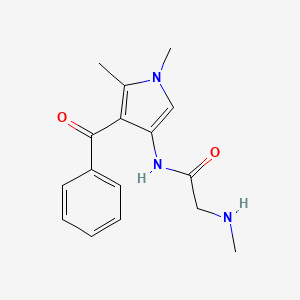
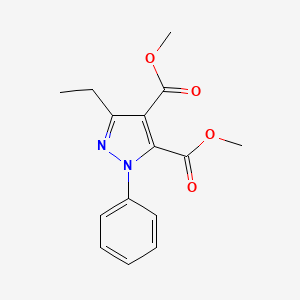
![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
![4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385743.png)
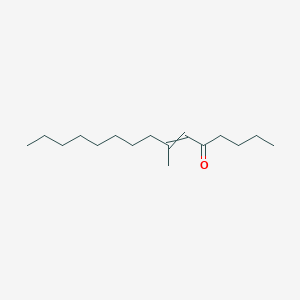
![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)
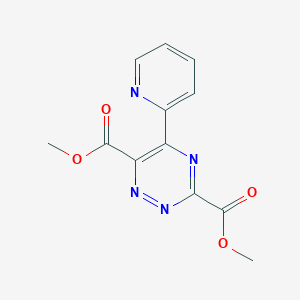
![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
